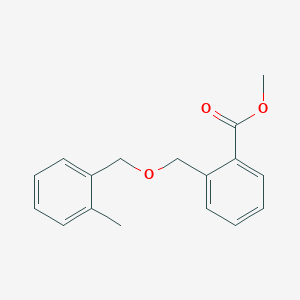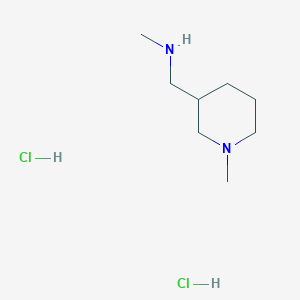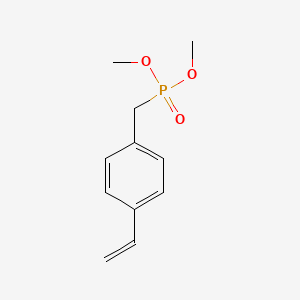
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate, commonly known as EMA, is a synthetic compound belonging to the family of N-acyl-2-oxoindolin-3-ylidene derivatives. It is a colorless solid and is soluble in organic solvents. EMA has been studied extensively for its potential applications in the field of medicine, such as in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of EMA is not yet fully understood. However, it is believed that EMA works by targeting and inhibiting the activity of certain enzymes involved in the synthesis and degradation of proteins. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EMA in laboratory experiments include its low cost, its stability in organic solvents, and its ability to be synthesized in a relatively short amount of time. Additionally, EMA has been shown to possess a variety of biochemical and physiological effects, which makes it an ideal compound for use in laboratory experiments. However, there are some limitations to using EMA in laboratory experiments. For example, the mechanism of action of EMA is not yet fully understood, which can make it difficult to interpret the results of experiments involving EMA. Additionally, the effects of EMA may vary depending on the concentration of the compound and the type of cell or organism being studied.
Zukünftige Richtungen
The future of EMA is promising, as there are several potential applications for this compound. One potential application of EMA is as an anti-angiogenic agent, which could be used to treat cancer and other diseases. Additionally, EMA could be used as an antibiotic or antiviral agent, as it has been shown to inhibit the growth of certain bacteria and viruses. Additionally, further research could be conducted to better understand the mechanism of action of EMA and to identify new potential applications for this compound. Finally, additional research could be conducted to determine the optimal concentrations and dosing regimens for EMA in order to maximize its effectiveness.
Synthesemethoden
EMA is synthesized through a reaction between ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate and a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is complete when all of the reactants have been consumed and the desired product, EMA, has been formed.
Wissenschaftliche Forschungsanwendungen
EMA has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been studied for its ability to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been studied for its potential use as an anti-angiogenic agent, which could be used to treat cancer and other diseases.
Eigenschaften
IUPAC Name |
ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPTXNGLIKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)
![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)




